molecular formula C18H13NO3 B2469776 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one CAS No. 384364-82-3

3-cinnamoyl-4-hydroxyquinolin-2(1H)-one

Cat. No. B2469776
CAS RN: 384364-82-3
M. Wt: 291.306
InChI Key: GWOSTQCLENATJE-QLJIQFCGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cinnamoyl-4-hydroxyquinolin-2(1H)-one, also known as CHQ, is a synthetic compound that has been widely studied for its potential medicinal applications. It belongs to the class of hydroxyquinoline derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Chemical Transformations

3-Cinnamoyl-4-hydroxyquinolin-2(1H)-one and its derivatives have garnered significant interest in synthetic organic and medicinal chemistry due to their various applications. A notable study by Abdou et al. (2019) highlights the synthesis and chemical transformations of these compounds, emphasizing their importance in various chemical and biological processes. These transformations are key to exploring the utility of this compound in different scientific applications (Abdou et al., 2019).

Antimalarial and Antimicrobial Properties

Several studies have focused on the antimalarial and antimicrobial properties of 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one derivatives. For instance, Saini et al. (2016) synthesized a series of derivatives and evaluated their efficacy against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, demonstrating potent antimalarial activity. Similarly, Sarveswari et al. (2014) conducted studies on 4-hydroxyquinolin-2(1H)-one derived chalcones and pyrazolines, revealing significant antimicrobial and antimalarial activities, which highlights the potential of these compounds in treating infectious diseases (Saini et al., 2016); (Sarveswari et al., 2014).

Cytotoxicity and Cancer Research

Research has also been conducted on the cytotoxic properties of 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one derivatives. Kadrić et al. (2014) describe the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives and their subsequent in vitro screening for cytotoxic activity against various cancer cell lines. This research offers insights into the potential use of these compounds in cancer treatment (Kadrić et al., 2014).

Fluorescence Properties

The fluorescence properties of 3-cinnamoyl-4-hydroxyquinolin-2(1H)-one derivatives have been explored for potential applications in molecular probes. Motyka et al. (2011) studied the fluorescence properties of some 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, evaluating their use as molecular fluorescent probes (Motyka et al., 2011).

properties

IUPAC Name

4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-15(11-10-12-6-2-1-3-7-12)16-17(21)13-8-4-5-9-14(13)19-18(16)22/h1-11H,(H2,19,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDNUSJWBCWJDS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cinnamoyl-4-hydroxyquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.